molecular formula C17H18N2O5 B2498122 ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 325779-19-9

ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2498122
CAS No.: 325779-19-9
M. Wt: 330.34
InChI Key: GNZSKUKJKSYDSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 4-(2-oxo-2H-chromene-3-carbonyl)piperazine
  • Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperidine-1-carboxylate

Uniqueness

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the chromene and piperazine moieties makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for enhancing biological activity through various mechanisms. The compound's structure can be represented as follows:

C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4

This structure combines the chromene moiety with a piperazine group, contributing to its pharmacological potential.

1. Antimicrobial Activity

Research has demonstrated that derivatives of chromene compounds exhibit broad-spectrum antimicrobial properties. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that related compounds possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly through its interaction with heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. Inhibitors targeting Hsp90 have shown effectiveness in reducing tumor growth in various cancer models . this compound is hypothesized to inhibit Hsp90 ATPase activity, thus promoting apoptosis in cancer cells.

3. Anti-inflammatory Effects

The anti-inflammatory properties of chromene derivatives are well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli with MIC values between 3.12 - 12.5 µg/mL
AnticancerInhibits Hsp90 ATPase activity; promotes apoptosis in cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Properties

IUPAC Name

ethyl 4-(2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)15(20)13-11-12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZSKUKJKSYDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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